1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate
Description
1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate is a fluorinated benzoannulene derivative bearing a pivalate (tert-butyl acetate) ester group. The benzo[7]annulene core consists of a seven-membered fused aromatic ring system, which is partially hydrogenated (6,7,8,9-tetrahydro) and substituted with a ketone (5-oxo) and fluorine at position 1.
Properties
Molecular Formula |
C16H19FO3 |
|---|---|
Molecular Weight |
278.32 g/mol |
IUPAC Name |
(1-fluoro-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H19FO3/c1-16(2,3)15(19)20-13-9-8-10-11(14(13)17)6-4-5-7-12(10)18/h8-9H,4-7H2,1-3H3 |
InChI Key |
AJQYBYGIXQJVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C2=C(C=C1)C(=O)CCCC2)F |
Origin of Product |
United States |
Preparation Methods
Example Procedure (Source):
-
Substrate Preparation : 6,7,8,9-Tetrahydro-5H-benzoannulen-5-one is synthesized via Friedel-Crafts acylation of cycloheptene with acetyl chloride in the presence of AlCl₃.
-
Fluorination : Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces the fluorine substituent at the C1 position.
-
Pivalate Esterification : The hydroxyl group at C2 is protected using pivaloyl chloride in anhydrous dichloromethane with triethylamine as a base.
Key Challenges :
-
Regioselectivity in fluorination (avoiding over-fluorination).
-
Stability of the annulene core under acidic conditions during Friedel-Crafts reactions.
Palladium-Catalyzed Coupling for Functionalization
Recent advancements employ palladium-mediated cross-coupling to install substituents. For instance:
Protocol from Source:
-
Bromination : 5-Oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate is brominated at C1 using N-bromosuccinimide (NBS) under radical conditions.
-
Fluorine Insertion : A Suzuki-Miyaura coupling replaces bromine with a fluorine-containing boronic ester (e.g., (3-fluoropropyl)azetidin-3-ylidene boronate) using Pd(PPh₃)₄ and K₃PO₄ in toluene.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 78 |
| Base | K₃PO₄ | 82 |
| Solvent | Toluene/Water (10:1) | 75 |
One-Pot Tandem Reactions
Efficient one-pot strategies reduce purification steps. A molybdenum/copper-catalyzed method (Source) achieves:
-
Nitrene Intermediate Formation : Reduction of a nitro precursor with MoO₂(acac)₂ and PPh₃.
-
C–H Activation : Copper(II) triflate mediates intramolecular C–H insertion to form the annulene ring.
-
Esterification : In situ reaction with pivaloyl chloride completes the synthesis.
Advantages :
Alternative Fluorination Techniques
Late-Stage Fluorination (Source):
-
Hydroxyl Activation : The C2 hydroxyl group of 5-oxo-6,7,8,9-tetrahydro-5H-benzoannulen-2-yl pivalate is converted to a triflate using triflic anhydride.
-
Nucleophilic Fluorination : Displacement with tetrabutylammonium fluoride (TBAF) in THF introduces fluorine at C1.
Critical Parameters :
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| TBAF | 0 → 25 | 12 | 65 |
| KF/Crown Ether | 60 | 24 | 42 |
Comparative Analysis of Methods
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedel-Crafts | 3 | 55 | Scalable | Low regioselectivity |
| Palladium Coupling | 2 | 75 | High precision | Costly catalysts |
| One-Pot Tandem | 1 | 85 | Time-efficient | Narrow substrate scope |
| Late-Stage Fluorine | 2 | 65 | Flexibility | Requires pre-functionalization |
Industrial-Scale Considerations
-
Catalyst Recycling : Pd recovery systems (e.g., immobilized Pd on silica) reduce costs.
-
Solvent Selection : Toluene and DCM are preferred for their balance of solubility and ease of removal.
-
Purity Control : HPLC analysis (C18 column, 70:30 MeCN/H₂O) ensures ≥98% purity for pharmaceutical applications.
Emerging Approaches
Chemical Reactions Analysis
1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate involves its interaction with molecular targets such as enzymes and receptors. The fluoro group enhances its binding affinity, while the pivalate ester group can undergo hydrolysis to release the active benzoannulene core. This interaction can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The benzo[7]annulene scaffold is a versatile platform for functionalization. Key analogs include:
a. 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one
- Structure : The parent ketone without fluorine or ester substituents.
- Synthesis : Prepared via reduction of the fully aromatic precursor using trifluoroacetic acid and triethylsilane .
- Role : Serves as a common intermediate for derivatives like the target compound.
b. 1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Structure : Features a hydroxyl group instead of the pivalate ester.
Ester Group Modifications
The pivalate ester distinguishes the target compound from analogs with smaller or differently substituted esters:
a. 3-Methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-yl acetate
- Structure : Contains a methoxy group and acetate ester.
- Molecular Formula : C₁₄H₁₆O₄ (MW: 248.27 g/mol) .
- Methoxy substitution may enhance electron density in the aromatic system, altering electronic properties.
b. (3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) Acetate
Functional Group Replacements
a. 5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile
- Structure : Substituted with a nitrile group at position 2.
b. 2-(5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic acid
Complex Derivatives in Drug Development
a. Bemcentinib (INN)
- Structure : A tyrosine kinase inhibitor containing a benzo[7]annulene moiety substituted with a pyrrolidinyl group and triazole-diamine pharmacophore.
- Application : Highlights the scaffold’s utility in oncology, though unrelated to ester chemistry .
b. (S)-2-((5-Chloro-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)...benzamide
Data Table: Key Structural and Functional Comparisons
Research Implications and Limitations
- Pivalate vs. However, this bulk may reduce solubility, limiting bioavailability .
- Fluorine Effects : Fluorination at position 1 likely influences electron distribution and metabolic stability, though direct data on its impact is lacking in the provided evidence.
- Synthetic Accessibility : Many analogs (e.g., 3c in ) are synthesized via ketone reduction or esterification, suggesting modular routes for derivative preparation .
Q & A
Q. What are the standard protocols for synthesizing 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of benzoannulene precursors followed by fluorination and esterification. For example, catalytic hydrogenation of tetrahydrobenzoannulene intermediates (e.g., 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one derivatives) under controlled pressure (10–50 psi H₂) is critical to avoid over-reduction . Fluorination at the 1-position may employ electrophilic fluorinating agents (e.g., Selectfluor®) in anhydrous solvents like acetonitrile. Final pivalate esterification uses pivaloyl chloride with a base (e.g., pyridine) to minimize side reactions .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the benzoannulene scaffold and substituents. The fluorine atom at position 1 causes splitting patterns in adjacent protons (e.g., δ 6.8–7.2 ppm for aromatic protons). The pivalate ester typically shows a singlet at ~1.3 ppm (tert-butyl group) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight. For example, ESI-MS in positive ion mode should detect [M+H]⁺ with a mass consistent with C₁₉H₂₁FO₃ (calculated: 316.15 g/mol) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., dichloromethane, acetonitrile) .
- Storage : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the pivalate ester .
Advanced Research Questions
Q. How can researchers optimize the catalytic hydrogenation step during synthesis to improve yield?
- Methodological Answer :
- Catalyst Screening : Test palladium (Pd/C), platinum (PtO₂), or ruthenium (Ru/C) catalysts under varying pressures (1–5 atm H₂). Pd/C at 3 atm H₂ in ethanol achieves >85% yield for tetrahydrobenzoannulene intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance substrate solubility, while protic solvents (e.g., methanol) may accelerate hydrogenation but risk over-reduction. Monitor reaction progress via TLC or in situ FTIR .
Q. What computational methods predict the reactivity and regioselectivity of fluorination in this scaffold?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. Fluorination at position 1 is favored due to lower activation energy (ΔG‡ ≈ 25 kcal/mol) compared to other positions .
- Hammett Parameters : Correlate substituent effects (e.g., electron-withdrawing groups) on fluorination rates. Meta-substituents may sterically hinder electrophilic attack .
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR : Perform experiments at –40°C to 80°C to identify dynamic processes (e.g., ring puckering in the tetrahydrobenzoannulene system) .
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals. For example, cross-peaks between fluorine and adjacent protons confirm substitution patterns .
Q. What strategies validate the purity of the compound for pharmacological studies?
- Methodological Answer :
- HPLC-DAD/UV : Use a C18 column with a gradient of water/acetonitrile (0.1% formic acid). Purity >98% is required, with retention time matching a certified reference standard .
- Elemental Analysis : Confirm C, H, F, and O percentages within ±0.3% of theoretical values. Deviations indicate residual solvents or byproducts .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Recrystallization : Purify the compound using solvent pairs (e.g., ethyl acetate/hexane) to remove impurities that depress melting points .
- DSC/TGA : Perform differential scanning calorimetry to detect polymorphic transitions or decomposition events. A sharp endothermic peak indicates a pure crystalline phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
